![molecular formula C11H12BrNO2 B181807 3-Bromo-4-isopropoxy-5-methoxybenzonitrile CAS No. 515848-62-1](/img/structure/B181807.png)
3-Bromo-4-isopropoxy-5-methoxybenzonitrile
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Overview
Description
3-Bromo-4-isopropoxy-5-methoxybenzonitrile is an organic compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol . This compound is characterized by the presence of a bromine atom, an isopropoxy group, and a methoxy group attached to a benzonitrile core. It is a solid at room temperature and is used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile typically involves the bromination of 4-isopropoxy-5-methoxybenzonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-isopropoxy-5-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxides in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution Products: Various substituted benzonitriles.
Oxidation Products: Quinones and related compounds.
Reduction Products: Amines and related derivatives.
Scientific Research Applications
3-Bromo-4-isopropoxy-5-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in coupling reactions.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its observed anti-cancer and anti-bacterial effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of cancer cells and bacteria.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-ethoxy-5-methoxybenzonitrile
- 3-Bromo-5-ethoxy-4-methoxybenzonitrile
- 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Uniqueness
3-Bromo-4-isopropoxy-5-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
3-bromo-5-methoxy-4-propan-2-yloxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-5,7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCFZWKSHFLLGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352805 |
Source
|
Record name | 3-bromo-4-isopropoxy-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515848-62-1 |
Source
|
Record name | 3-bromo-4-isopropoxy-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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